molecular formula C15H13N3O B15158219 Benzamide,N-(2-cyanophenyl)-2-(methylamino)- CAS No. 712309-23-4

Benzamide,N-(2-cyanophenyl)-2-(methylamino)-

Cat. No.: B15158219
CAS No.: 712309-23-4
M. Wt: 251.28 g/mol
InChI Key: UYMWWANPMSZNPS-UHFFFAOYSA-N
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Description

The compound Benzamide, N-(2-cyanophenyl)-2-(methylamino)- is a benzamide derivative characterized by:

  • A methylamino (-NHCH₃) group at the 2-position of the benzamide ring.
  • An N-(2-cyanophenyl) substituent, where a phenyl group bearing a cyano (-CN) group at the 2-position is attached to the amide nitrogen.

This structure confers unique electronic and steric properties due to the electron-withdrawing cyano group and the secondary amine functionality.

Properties

CAS No.

712309-23-4

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-(methylamino)benzamide

InChI

InChI=1S/C15H13N3O/c1-17-14-9-5-3-7-12(14)15(19)18-13-8-4-2-6-11(13)10-16/h2-9,17H,1H3,(H,18,19)

InChI Key

UYMWWANPMSZNPS-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide,N-(2-cyanophenyl)-2-(methylamino)- typically involves the reaction of 2-cyanobenzoyl chloride with methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for Benzamide,N-(2-cyanophenyl)-2-(methylamino)- would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide,N-(2-cyanophenyl)-2-(methylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide,N-(2-cyanophenyl)-2-(methylamino)- would depend on its specific biological target. Generally, benzamides exert their effects by interacting with specific receptors or enzymes in the body. The molecular targets and pathways involved could include:

    Receptor Binding: Interaction with neurotransmitter receptors such as dopamine or serotonin receptors.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Substituent Variations on the N-Phenyl Group

The N-phenyl substituent plays a critical role in modulating the compound’s properties. Key analogs include:

Compound Name Substituent on N-Phenyl Molecular Formula Molecular Weight Key Properties/Applications
N-(2-Cyanophenyl)-2-(methylamino)benzamide 2-CN C₁₅H₁₃N₃O 255.29 High polarity due to -CN; potential pharmacological activity inferred from analogs .
N-(2-Chlorophenyl)-2-(methylamino)benzamide 2-Cl C₁₄H₁₃ClN₂O 260.72 Chloro group enhances lipophilicity; used in medicinal chemistry intermediates .
N-(4-Methoxyphenyl)-2-(methylamino)benzamide 4-OCH₃ C₁₅H₁₆N₂O₂ 256.31 Methoxy group increases electron density; may improve solubility in polar solvents .
N-Benzyl-2-(methylamino)benzamide Benzyl (-CH₂C₆H₅) C₁₅H₁₆N₂O 240.30 Benzyl group adds steric bulk; potential CNS activity due to lipophilicity .

Key Observations:

  • Electron-withdrawing groups (e.g., -CN, -Cl) increase polarity and may enhance binding to electron-rich biological targets.
  • Electron-donating groups (e.g., -OCH₃) improve solubility but may reduce metabolic stability.

Variations in the Benzamide Core

Modifications to the methylamino group or benzamide ring alter reactivity and applications:

Compound Name Core Modification Key Feature Potential Application
N-(4-Acetylphenyl)-2-(methylamino)benzamide Acetyl (-COCH₃) at 4-position Ketone functionality enables Aldol reactions Precursor for antiparasitic chalcone derivatives .
2-(Dimethylamino)-N,N-dimethylbenzamide Dimethylamino (-N(CH₃)₂) Enhanced basicity and steric hindrance Catalysis or ligand design .
N-(1,1-Dimethyl-2-oxo-2-phenylethyl)-2-methylbenzamide Branched alkyl chain Increased hydrophobicity Material science applications .

Key Observations:

  • Methylamino vs. dimethylamino: Dimethylation reduces hydrogen-bonding capacity but increases lipophilicity.
  • Acetyl groups enable conjugation reactions, expanding utility in drug synthesis .

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